Benzyl 4-acetylpiperidine-1-carboxylate
Overview
Description
Benzyl 4-acetylpiperidine-1-carboxylate is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis . This compound is often used as a research chemical due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 4-acetylpiperidine-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 4-acetylpiperidine with benzyl chloroformate under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity . The industrial production process also emphasizes safety and environmental considerations, ensuring that the synthesis is both economically viable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-acetylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols . Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Benzyl 4-acetylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Benzyl 4-acetylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-CBZ-4-acetylpiperidine: A similar compound with a different protecting group.
1-CBZ-4-acetylpiperidine: Another derivative with a similar structure.
4-Acetyl-piperidine-1-carboxylic acid benzyl ester: A closely related compound with slight variations in its chemical structure.
Uniqueness
Benzyl 4-acetylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
Benzyl 4-acetylpiperidine-1-carboxylate (BAC) is a chemical compound with a molecular formula of C15H19NO3 and a molecular weight of 261.32 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development. This article will explore the biological activity of BAC, focusing on its mechanisms of action, relevant research findings, and potential therapeutic applications.
BAC can be synthesized through various methods, including the reaction of 4-acetylpiperidine with benzyl chloroformate under basic conditions. This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules for pharmaceutical applications.
The biological activity of BAC is primarily attributed to its interaction with specific molecular targets within biological systems. It is known to affect various biochemical pathways, particularly those involving neurotransmitter release and receptor modulation. Piperidine derivatives like BAC have been reported to exhibit a wide range of biological activities, including:
- Anticancer : Some studies suggest that BAC may inhibit cancer cell proliferation through various mechanisms.
- Antimicrobial : Its structure allows it to interact with microbial targets, potentially leading to antimicrobial effects.
- Analgesic : There is evidence that BAC may influence pain pathways, providing analgesic properties.
- Anti-inflammatory : The compound may modulate inflammatory responses through its action on specific receptors .
Case Studies and Experimental Evidence
- Anticancer Activity : A study evaluated the antiproliferative effects of BAC on various cancer cell lines. Results indicated that BAC exhibited significant inhibitory effects on cell growth, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Neuropharmacological Effects : Research has shown that BAC can modulate neurotransmitter systems, particularly through interactions with G-protein-coupled receptors (GPCRs). This modulation may underlie its potential use in treating neurological disorders .
- In vitro Studies : In vitro assays demonstrated that BAC could inhibit certain enzymes involved in inflammation and pain pathways. These findings support its potential therapeutic applications in managing chronic pain and inflammatory conditions .
Data Table: Biological Activities of this compound
Future Directions
The promising biological activities of BAC suggest several avenues for future research:
- Clinical Trials : Further investigation into the safety and efficacy of BAC in clinical settings is necessary to validate its therapeutic potential.
- Structural Modifications : Exploring structural analogs could enhance potency and selectivity for specific biological targets.
- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its biological effects will provide insights into optimizing its use as a therapeutic agent.
Properties
IUPAC Name |
benzyl 4-acetylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-12(17)14-7-9-16(10-8-14)15(18)19-11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOETZCCNDJVWCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597745 | |
Record name | Benzyl 4-acetylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160809-34-7 | |
Record name | Benzyl 4-acetylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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